6-Fluoro-2-methyl-1H-quinazolin-4-one is a heterocyclic organic compound characterized by a quinazolinone core structure, which consists of a benzene ring fused to a pyrimidine ring. Its chemical formula is , and it has a molecular weight of approximately 195.17 g/mol. The compound features a fluorine atom at the 6-position and a methyl group at the 2-position of the quinazolinone structure, contributing to its unique chemical properties and potential biological activities. The compound is known for its stability, with a melting point around 250 °C and predicted boiling point of approximately 318.3 °C .
Research indicates that 6-fluoro-2-methyl-1H-quinazolin-4-one exhibits significant biological activities, particularly in:
The synthesis of 6-fluoro-2-methyl-1H-quinazolin-4-one typically involves several steps:
6-Fluoro-2-methyl-1H-quinazolin-4-one has applications in various fields:
Interaction studies involving 6-fluoro-2-methyl-1H-quinazolin-4-one focus on its binding affinity with biological targets, such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, research has indicated interactions with certain protein kinases, which are crucial in cancer signaling pathways .
Several compounds share structural similarities with 6-fluoro-2-methyl-1H-quinazolin-4-one. Here are some notable examples:
What sets 6-fluoro-2-methyl-1H-quinazolin-4-one apart from these similar compounds is its specific combination of fluorine and methyl substitutions, which may confer distinct pharmacological properties and enhance its efficacy against specific biological targets. This unique configuration allows for tailored interactions within biochemical pathways, making it an intriguing subject for further research in medicinal chemistry .